(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one
Description
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one is an α,β-unsaturated ketone featuring conjugated double bonds in both the hex-4-en-2-one backbone and the (E)-prop-1-enyl substituent. The compound’s structure includes two stereospecific (E)-configured alkenes, creating a planar, conjugated dienone system. This conjugation likely enhances stability and influences reactivity, such as in Diels-Alder reactions or interactions with biological targets.
Properties
CAS No. |
116454-35-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-7,9H,1-3H3/b6-4+,7-5+ |
InChI Key |
OPWMNTIQHYFJLR-YDFGWWAZSA-N |
SMILES |
CC=CC(C=CC)C(=O)C |
Isomeric SMILES |
C/C=C/C(C(=O)C)/C=C/C |
Canonical SMILES |
CC=CC(C=CC)C(=O)C |
Synonyms |
4-Hexen-2-one, 3-(1-propenyl)-, (E,E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Cephalosporin Derivatives
Several cephalosporin antibiotics and intermediates share the (E)-prop-1-enyl moiety, though their core structures differ significantly:
Key Observations :
- Functional Group Diversity : Unlike cephalosporins, the target compound lacks heterocyclic rings (e.g., β-lactam) and ionizable groups (e.g., carboxylic acid), suggesting differences in solubility and bioavailability.
- Conjugation Effects: The dienone system in the target compound contrasts with the isolated enone in ’s propenone derivative, which may alter UV-Vis absorption profiles or redox behavior.
Isomerism and Resolution
The resolution of isomers in cefprozil-related compound K (, entry m) highlights the importance of stereochemistry in pharmaceutical efficacy. Similarly, the (E,E) configuration of the target compound may confer distinct physical properties (e.g., melting point, solubility) compared to (E,Z) or (Z,Z) isomers. For instance, (Z)-configured alkenes in cephalosporins (e.g., compound f in ) can reduce antibiotic activity due to steric hindrance or altered hydrogen-bonding patterns .
Hydrogen Bonding and Crystal Packing
This difference might result in lower melting points or altered crystal morphology .
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